molecular formula C19H25N5O2 B5401649 3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5401649
M. Wt: 355.4 g/mol
InChI Key: MCPYUWIWFLRMPR-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide, also known as MP-A08, is a synthetic molecule that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations. In

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, this compound is thought to inhibit the activity of a protein called cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division. By inhibiting CDK4, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the size of tumors in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide for lab experiments is its specificity. It is highly selective for CDK4, which means that it is less likely to have off-target effects on other proteins. This makes it a valuable tool for studying the role of CDK4 in various biological processes. However, one limitation of this compound is that it is relatively unstable and can degrade over time. This can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on 3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide. One area of interest is in the development of new cancer treatments that incorporate this compound. Another potential direction is in the study of the role of CDK4 in other biological processes, such as cell differentiation. Additionally, there may be opportunities to modify the structure of this compound to improve its stability and efficacy. Overall, this compound is a promising molecule with many potential applications in scientific research.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 4-morpholin-4-ylpyrimidine and 3,4-dimethylaniline. These compounds are reacted in the presence of various reagents and catalysts to produce this compound. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of chemical expertise.

Scientific Research Applications

3,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide has been studied for its potential as a therapeutic agent in a variety of contexts. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This makes it a potentially valuable tool in the development of new cancer treatments.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-14-3-4-16(11-15(14)2)19(25)21-6-5-20-17-12-18(23-13-22-17)24-7-9-26-10-8-24/h3-4,11-13H,5-10H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPYUWIWFLRMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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